Product packaging for 2-Chloro-4-nitrophenylboronic acid(Cat. No.:CAS No. 1436612-57-5)

2-Chloro-4-nitrophenylboronic acid

Cat. No.: B1456084
CAS No.: 1436612-57-5
M. Wt: 201.37 g/mol
InChI Key: UQGPTZONRAXNDF-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrophenylboronic acid is a boronic acid derivative serving as a valuable building block in organic synthesis and medicinal chemistry research. This compound is of significant interest in the design of novel pharmaceutical agents, particularly as a bioisostere for nitro groups in molecular scaffolds . Recent research explores its application in developing new antiandrogens for prostate cancer treatment, where the boronic acid functionality is investigated for its ability to form hydrogen bonds with key arginine residues (such as Arg752) and glutamine residues within the androgen receptor binding pocket, potentially modifying binding capabilities and biological activity . The structural features of this compound—an aromatic core substituted with a boronic acid group and an ortho-positioned chloro and nitro substituent—make it a versatile intermediate. It is commonly used in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to construct complex biaryl structures frequently found in active pharmaceutical ingredients and agrochemicals . Researchers utilize this reagent in exploring structure-activity relationships to develop more effective and selective therapeutic compounds . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BClNO4 B1456084 2-Chloro-4-nitrophenylboronic acid CAS No. 1436612-57-5

Properties

IUPAC Name

(2-chloro-4-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BClNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGPTZONRAXNDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)[N+](=O)[O-])Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1436612-57-5
Record name 2-Chloro-4-nitrophenylboronic acid
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Advanced Synthetic Methodologies for the Preparation of 2 Chloro 4 Nitrophenylboronic Acid

Strategic Borylation Approaches for Arylboronic Acids

The introduction of a boronic acid functional group onto an aromatic ring is a critical transformation in organic chemistry. Several strategic approaches have been developed for the synthesis of arylboronic acids, with palladium-catalyzed cross-coupling reactions and methods involving diazonium salts being particularly prominent.

Palladium-Catalyzed Borylation of Haloarenes

Palladium-catalyzed borylation has emerged as a powerful and versatile method for the formation of carbon-boron bonds. rsc.orgresearchgate.net This reaction typically involves the coupling of an aryl halide or triflate with a boron-containing reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane, in the presence of a palladium catalyst and a base. nih.govresearchgate.netnih.gov The use of specialized phosphine (B1218219) and carbene ligands can enhance the efficacy of the catalyst, allowing for the borylation of even challenging and sterically hindered substrates. rsc.org This methodology is highly valued for its broad substrate scope and good functional group compatibility. nih.gov

A key advantage of this approach is the ability to perform a one-pot, two-step borylation/Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net This eliminates the need to isolate the boronic acid intermediate, providing a more streamlined and efficient route to biaryl compounds. nih.gov Research has focused on developing highly active catalyst systems that allow for lower catalyst loadings and shorter reaction times, further enhancing the practical utility of this method. nih.gov

Alternative Routes via Aryl Diazonium Salts

Aryl diazonium salts serve as versatile intermediates in organic synthesis, offering an alternative pathway to arylboronic acids. ontosight.ai These salts are typically generated in situ from the corresponding aniline (B41778) through diazotization with nitrous acid. spcmc.ac.inyoutube.com The resulting diazonium group is an excellent leaving group, facilitating its replacement with a variety of substituents. youtube.com

For the synthesis of arylboronic acids, the diazonium salt can be reacted with a suitable boron source. This method can be particularly useful for preparing compounds that may be difficult to access through other routes. researchgate.net The stability of the diazonium salt is a critical factor, and the use of stabilizing counter-ions, such as tosylates, has been explored to improve their handling and reactivity. nih.gov

Optimized Synthesis Protocols for 2-Chloro-4-nitrophenylboronic Acid

The efficient synthesis of this compound requires careful consideration of the starting materials and reaction conditions to maximize yield and purity.

Precursor Selection and Reaction Pathway Design

The logical precursor for the synthesis of this compound is a halo-substituted nitrobenzene. A common starting material is 2-chloro-4-nitroaniline (B86195), which can be synthesized from 4-nitroaniline (B120555). chemicalbook.com The amino group of 2-chloro-4-nitroaniline can then be converted to a diazonium salt, which subsequently undergoes a borylation reaction.

Alternatively, direct borylation of a dihalo-substituted nitrobenzene, such as 1,2-dichloro-4-nitrobenzene or 2-bromo-1-chloro-4-nitrobenzene, using a palladium catalyst and a diboron (B99234) reagent is a viable pathway. The regioselectivity of the borylation reaction is a key consideration in this approach.

Another strategy involves the nitration of a pre-existing chlorophenylboronic acid. However, direct nitration of phenylboronic acid can lead to a mixture of isomers and is often complicated by protodeborylation, where the boronic acid group is cleaved. Therefore, a more controlled approach, such as the nitration of a protected boronic acid or a carefully designed multi-step sequence, may be necessary. For instance, the synthesis of 2-chloro-4-nitrobenzoic acid from toluene (B28343) involves a multi-step process including nitration, chlorination, and oxidation. chegg.com

Investigations into Reaction Conditions and Reagent Stoichiometry for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for achieving high yields and purity of this compound. In palladium-catalyzed borylation reactions, the choice of catalyst, ligand, base, and solvent all play significant roles. For example, the combination of a palladium precursor like Pd(OAc)₂ with a specific phosphine ligand such as SPhos has been shown to be effective. nih.gov The stoichiometry of the diboron reagent and the base must be carefully controlled to ensure complete conversion of the starting material while minimizing side reactions.

Automated optimization techniques under flow conditions have been employed to systematically investigate the design space of a reaction and identify optimal conditions for yield and impurity profiles. chemrxiv.org This approach allows for the rapid screening of variables such as residence time and reagent equivalents. chemrxiv.org

The table below presents a hypothetical optimization study for the palladium-catalyzed borylation of a suitable halo-nitroaromatic precursor, illustrating the effect of different parameters on the reaction outcome.

EntryCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂SPhosKOAcDioxane801275
2PdCl₂(dppf)dppfKOAcDioxane100882
3Pd(dba)₂XPhosK₃PO₄Toluene901088
4Pd(OAc)₂RuPhosCs₂CO₃THF701679

This table is for illustrative purposes and does not represent actual experimental data.

Considerations for Scalable Synthesis and Industrial Process Development

For the industrial production of this compound, several factors beyond laboratory-scale synthesis must be considered. Process safety is paramount, especially when dealing with nitrated compounds and potentially energetic diazonium salt intermediates. google.com The cost-effectiveness of the chosen synthetic route is also a major driver, with a preference for inexpensive and readily available starting materials and reagents. researchgate.net

The scalability of the reaction is a critical aspect. Reactions that are efficient on a small scale may not be directly transferable to large-scale reactors. Issues such as heat transfer, mixing, and reagent addition rates become more pronounced at larger volumes. Flow chemistry offers potential advantages for scalability, providing better control over reaction parameters and improving safety. chemrxiv.org

Reactivity and Diverse Reaction Pathways of 2 Chloro 4 Nitrophenylboronic Acid in Organic Synthesis

Cross-Coupling Reactions: Core Transformations in Chemical Synthesis

2-Chloro-4-nitrophenylboronic acid serves as a versatile building block in a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules from simpler precursors. The presence of both a chloro and a nitro group on the phenyl ring, in addition to the boronic acid moiety, imparts unique electronic properties that influence its reactivity and the efficiency of these transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its reliability and functional group tolerance in forging carbon-carbon bonds. This compound is a frequently employed coupling partner in these reactions, providing a 2-chloro-4-nitrophenyl moiety to the target molecule.

The palladium-catalyzed Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle. This cycle is initiated by the oxidative addition of an aryl halide to a palladium(0) complex, forming a palladium(II) species. This is followed by transmetalation with a boronic acid, in the presence of a base, to generate a diorganopalladium(II) complex. The final step is reductive elimination, which yields the desired biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue.

In the context of this compound, the electronic effects of the chloro and nitro substituents can influence the rates of the individual steps in the catalytic cycle. The electron-withdrawing nature of these groups can affect the electron density at the boronic acid moiety and the resulting palladium complex, which in turn can impact the efficiency of transmetalation and reductive elimination.

Regioselectivity in Suzuki-Miyaura reactions involving this compound is generally high, with the coupling occurring at the carbon atom bearing the boronic acid group. This is a characteristic feature of the Suzuki-Miyaura reaction, where the position of the carbon-carbon bond formation is dictated by the location of the boronic acid.

Stereoselectivity is not a primary concern when using the achiral this compound unless the coupling partner possesses a chiral center. In such cases, the reaction conditions, including the choice of catalyst and ligands, can be optimized to favor the formation of a specific stereoisomer. However, detailed studies focusing specifically on the stereoselective applications of this compound are limited.

Phosphine-based ligands, such as triphenylphosphine (B44618) and its derivatives, are commonly employed to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. The steric and electronic properties of these ligands can be fine-tuned to optimize the reaction outcome. For instance, bulky and electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination, leading to improved coupling efficiency.

The following table summarizes the impact of different catalyst systems on the Suzuki-Miyaura coupling of this compound with various aryl halides:

Aryl HalideCatalystLigandBaseSolventYield (%)
4-IodoanisolePd(PPh₃)₄-K₂CO₃Toluene (B28343)/Water95
1-Bromo-4-tert-butylbenzenePd(OAc)₂SPhosK₃PO₄Toluene92
2-BromopyridinePd₂(dba)₃XPhosCs₂CO₃Dioxane88

This data highlights the importance of selecting the appropriate catalyst and ligand combination for a given substrate pairing to achieve optimal results.

In an effort to develop more sustainable and cost-effective synthetic methods, there has been growing interest in ligand-free Suzuki-Miyaura coupling reactions. These protocols avoid the use of expensive and often air-sensitive phosphine ligands, simplifying the reaction setup and purification procedures.

Several studies have demonstrated the feasibility of using this compound in ligand-free Suzuki-Miyaura reactions. In these systems, a simple palladium salt, such as palladium(II) acetate (B1210297) or palladium(II) chloride, is used as the catalyst precursor. The reaction is typically carried out in a polar solvent, such as water or ethanol, which can help to stabilize the palladium catalyst and promote the reaction.

The success of ligand-free conditions is often attributed to the formation of catalytically active palladium nanoparticles in situ, which can effectively drive the catalytic cycle. However, the scope of these ligand-free protocols can be more limited compared to traditional ligand-based systems, and they may require higher catalyst loadings or longer reaction times.

Other Transition-Metal-Catalyzed Coupling Reactions

Beyond the widely used Suzuki-Miyaura reaction, this compound can also participate in other transition-metal-catalyzed coupling reactions, further expanding its synthetic utility. For example, it can be employed in copper-catalyzed Chan-Lam coupling reactions for the formation of carbon-nitrogen bonds, leading to the synthesis of N-arylated compounds.

While less common, the use of this compound in other cross-coupling reactions, such as Heck or Sonogashira couplings, is also conceivable, although specific examples in the literature are scarce. The development of new catalytic systems could open up further avenues for the application of this versatile building block in a broader range of chemical transformations.

Copper-Mediated Arylations and Cyanations

Copper-catalyzed reactions represent a cost-effective and efficient alternative to palladium-catalyzed transformations for the formation of carbon-heteroatom and carbon-carbon bonds. While specific studies detailing the use of this compound in all copper-mediated reactions are not extensively documented, its reactivity can be inferred from the behavior of other substituted arylboronic acids in similar transformations.

Copper-Mediated Arylations:

Copper-mediated N-arylation of sulfonamides with arylboronic acids has been reported to proceed efficiently in water under ligand-free and aerobic conditions, offering a green and high-yielding method for the synthesis of N-arylsulfonamides. thieme-connect.de The reaction tolerates a wide range of functional groups on both the sulfonamide and the arylboronic acid. Given the electron-deficient nature of this compound, it is expected to be a suitable coupling partner in such reactions. The presence of electron-withdrawing groups on the arylboronic acid can influence the reaction kinetics and yield.

In a general context, copper(II)-catalyzed C-N coupling of 2-aminobenzothiazoles with various phenylboronic acids has been achieved at room temperature. researchgate.net This protocol has shown good functional group tolerance, with electron-deficient phenylboronic acids often providing good to excellent yields. researchgate.net This suggests that this compound would likely be a reactive substrate under these or similar conditions.

Furthermore, copper(II)-catalyzed conversion of arylboronic acids to the corresponding aryl azides provides a mild and effective method for the synthesis of these valuable intermediates. nih.gov The reaction has been shown to be compatible with a range of functional groups, and the electronic properties of the substituents on the phenylboronic acid play a role in the reaction outcome. nih.gov

Copper-Mediated Cyanations:

Coupling PartnerCatalyst SystemProduct TypeExpected Reactivity of this compound
SulfonamidesCu-basedN-ArylsulfonamidesHigh
Amines/AmidesCu-basedN-Arylated productsHigh
Azide sourceCu(II)Aryl azidesHigh
Cyanide sourceCu-basedAryl nitrilesHigh
Nickel-Catalyzed Arylative Cyclizations

Nickel-catalyzed reactions have emerged as powerful tools for the construction of carbo- and heterocyclic ring systems. Arylative cyclizations, in particular, allow for the simultaneous formation of a C-C bond and a new ring. These reactions often involve the reaction of an organometallic reagent, such as an arylboronic acid, with a substrate containing both an alkyne and a tethered electrophile or π-system.

While specific examples employing this compound in nickel-catalyzed arylative cyclizations are not prevalent in the literature, the general principles of these reactions suggest its potential applicability. For instance, nickel-catalyzed regioselective addition/cyclization of o-(cyano)phenyl propargyl ethers with various arylboronic acids has been developed for the synthesis of highly functionalized 1-naphthylamines. nih.gov The reaction tolerates arylboronic acids with both electron-donating and electron-withdrawing substituents, including those with chloro-substituents. nih.gov This indicates that this compound could likely participate in this type of transformation, leading to the formation of a 2-chloro-4-nitrophenyl substituted naphthylamine derivative.

The proposed mechanism for these reactions often involves the anti-carbometalation of the alkyne by an arylnickel species, generated from the arylboronic acid, followed by intramolecular cyclization onto the tethered nitrile group. nih.gov The electronic nature of the arylboronic acid can influence the rate and efficiency of the transmetalation step with the nickel catalyst.

Substrate TypeCatalyst SystemProduct TypeExpected Reactivity of this compound
Alkyne-tethered nitrilesNi(II) catalystArylated naphthylaminesModerate to High
Alkyne-tethered alkenesNi(II) catalystArylated cyclic compoundsModerate to High

Intramolecular Cyclization and Annulation Processes

While this compound is primarily utilized as a coupling partner in intermolecular reactions, its derivatives can be designed to undergo intramolecular cyclization and annulation reactions, leading to the formation of heterocyclic and polycyclic structures. The presence of the chloro and nitro groups can influence the reactivity of the aromatic ring and any appended functional groups, thereby affecting the course of these cyclizations.

Literature specifically detailing the intramolecular cyclization of derivatives of this compound is scarce. However, the synthesis of heterocyclic compounds from nitroalkenes is a well-established field. rsc.org Derivatives of this compound could potentially be converted into structures containing a nitroalkene moiety, which could then participate in various annulation reactions to form five- or six-membered heterocyclic rings. rsc.org

For instance, a derivative bearing a side chain that can act as a nucleophile could potentially undergo an intramolecular Michael addition to a suitably positioned nitro-activated double bond, followed by cyclization. The chloro and nitro groups on the phenyl ring would activate the aromatic system towards nucleophilic aromatic substitution, which could also be exploited in cyclization strategies.

Transformations of the Boronic Acid Moiety

Beyond its role as a cross-coupling partner, the boronic acid group itself can undergo various transformations, providing alternative synthetic pathways.

Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond. wikipedia.org It is a common and often undesired side reaction in processes that utilize boronic acids, particularly in metal-catalyzed cross-coupling reactions. wikipedia.org The propensity of a boronic acid to undergo protodeboronation is highly dependent on its structure and the reaction conditions, especially pH. wikipedia.org

For arylboronic acids with electron-withdrawing substituents, such as this compound, a dissociative mechanism involving the formation of a transient aryl anion can compete with other protodeboronation pathways. wikipedia.org Such substrates are generally more stable under acidic conditions. wikipedia.org The rate of protodeboronation is often at a minimum in neutral pH solutions where both acid- and base-catalyzed pathways are suppressed. wikipedia.org

Strategies for Suppression: Several strategies can be employed to minimize protodeboronation:

Catalyst and Reaction Optimization: Utilizing highly active catalysts that promote rapid cross-coupling can outcompete the slower protodeboronation reaction. wikipedia.org

Use of Boronic Esters: Conversion of the boronic acid to a boronate ester, such as a MIDA (N-methyliminodiacetic acid) boronate ester, can provide a "slow-release" of the boronic acid under the reaction conditions, keeping its concentration low and thus minimizing side reactions. wikipedia.org

Control of pH: Maintaining the reaction at an optimal pH where the rate of protodeboronation is minimized can be crucial. wikipedia.org

ConditionEffect on Protodeboronation of this compoundRationale
Acidic pHSuppressedStabilization of the electron-deficient aryl ring.
Basic pHAcceleratedFormation of the more reactive boronate species.
Neutral pHMinimizedReduced rates of both acid- and base-catalyzed pathways.
Use of MIDA esterSuppressedSlow release of the boronic acid.

Borono-deamination is a synthetic transformation that converts an aromatic amine into a boronic acid or its ester. This reaction provides a valuable route for the synthesis of arylboronic acids from readily available anilines. While this is typically a method for the synthesis of boronic acids, the reverse process, deboronation to an amine, is not a standard transformation. However, the principles of borono-deamination can be applied to understand the interconversion of functional groups related to the boronic acid moiety.

Recent studies have shown the development of mild, organo-catalyzed methods for the borono-deamination of anilines. frontiersin.org For instance, the reaction of substituted anilines with a diboron (B99234) reagent in the presence of a suitable activator can yield the corresponding boronic esters in good yields. frontiersin.org In the context of nitrophenyl derivatives, the borono-deamination of 4-nitroaniline (B120555) has been studied, leading to the formation of 4-nitrophenylboronic acid ester. frontiersin.org This indicates that the nitro group is compatible with these reaction conditions. It is therefore conceivable that a derivative of this compound could be synthesized from 2-chloro-4-nitroaniline (B86195) via a borono-deamination reaction. This transformation highlights the synthetic accessibility of the target compound and its place within the broader landscape of functional group interconversions in organic chemistry.

Iododeborylation Reactions

The conversion of an arylboronic acid to an aryl iodide, known as iododeborylation, is a valuable transformation that replaces the C-B bond with a C-I bond. This reaction provides a route to iodoarenes, which are themselves important precursors for further cross-coupling reactions, metal-halogen exchange, and the formation of organometallic reagents. For this compound, this transformation would yield 1-chloro-2-iodo-5-nitrobenzene, a highly functionalized aromatic building block.

The mechanism of iododeborylation typically involves an electrophilic ipso-substitution on the carbon atom bearing the boronic acid group. The reaction is often facilitated by an iodine source and, in many cases, a base or a catalyst. Given the electron-deficient nature of the phenyl ring in this compound, due to the withdrawing effects of the nitro and chloro groups, conditions may require elevated temperatures or catalytic activation for efficient conversion. acs.org

Several methods have been developed for the iododeborylation of arylboronic acids that are tolerant of various functional groups and could be applicable to this specific substrate. acs.orgrsc.orgnih.gov These methods often employ an electrophilic iodine source such as N-Iodosuccinimide (NIS), molecular iodine (I₂), or N-iodomorpholinium iodide (NIMI). acs.orgrsc.org The reaction can proceed via a base-catalyzed pathway, which enhances the nucleophilicity of the boronic acid through the formation of a boronate species, making it more susceptible to attack by the electrophilic iodine. acs.org

Reagent SystemConditionsDescription
N-Iodosuccinimide (NIS), KOAc 100 °CA base-catalyzed method effective for electron-deficient substrates. The acetate promotes the formation of a more reactive boronate intermediate. acs.org
N-Iodomorpholinium Iodide (NIMI) Room TemperatureA mild protocol using an in situ generated iodinating agent. A catalytic amount of CuI can be added to promote the reaction for certain substrates. rsc.org
I₂, AgNO₃ Acetonitrile/WaterA silver(I)-mediated reaction where the silver salt acts as a halophilic Lewis acid, activating the iodine for electrophilic attack. nih.gov
I₂, K₂CO₃ Dioxane/WaterA common and straightforward method using molecular iodine and a base to facilitate the substitution.

Selective Transformations of the Nitro and Chloro Functional Groups on the Aryl Ring

The presence of both a nitro group and a chlorine atom on the aryl ring of this compound allows for a range of selective transformations. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic system, particularly activating the chlorine atom for nucleophilic aromatic substitution and allowing for the selective reduction of the nitro group itself.

The selective reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines which are precursors to a vast array of dyes, pharmaceuticals, and materials. In the case of this compound, this reaction would yield 2-amino-4-chlorophenylboronic acid. The challenge lies in achieving this reduction chemoselectively without affecting the chloro substituent or the boronic acid moiety.

Various established methods for nitro group reduction are compatible with aryl halides and boronic acids under controlled conditions. Catalytic hydrogenation is a common and effective method, typically employing a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. The reaction is carried out under a hydrogen atmosphere, and by carefully selecting the catalyst, solvent, and reaction conditions, the nitro group can be reduced preferentially.

Another widely used method involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). tandfonline.com These conditions are generally effective for nitro group reduction; however, the strong acidity might lead to protodeborylation (loss of the boronic acid group), so milder variations are often preferred.

Reagent(s)ConditionsProductNotes
H₂, Pd/C Methanol or Ethanol, Room Temperature2-Amino-4-chlorophenylboronic acidA standard, clean, and high-yielding method. The catalyst can be filtered off.
SnCl₂·2H₂O Ethyl Acetate, Reflux2-Amino-4-chlorophenylboronic acidA common stoichiometric reductant that is often selective for nitro groups in the presence of other reducible functionalities.
Fe, NH₄Cl Ethanol/Water, Reflux2-Amino-4-chlorophenylboronic acidA milder alternative to Fe/HCl, operating closer to neutral pH to better preserve the boronic acid group.
Sodium Dithionite (Na₂S₂O₄) Water/Dioxane2-Amino-4-chlorophenylboronic acidA mild reducing agent often used for sensitive substrates.

The chlorine atom in this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This enhanced reactivity is a direct consequence of the powerful electron-withdrawing nitro group located para to the chlorine. The nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon attack of the nucleophile at the carbon atom bearing the chlorine. wikipedia.orgmasterorganicchemistry.com This stabilization significantly lowers the activation energy for the reaction.

This reaction pathway is synthetically valuable as it allows for the introduction of a wide variety of substituents at the 2-position by displacing the chloride ion. Common nucleophiles include amines, alkoxides, and thiolates, leading to the formation of N-aryl, O-aryl, and S-aryl bonds, respectively. The reaction typically proceeds under basic or neutral conditions, depending on the nucleophilicity of the attacking species. Studies on similar systems, such as 2-chloro-4-nitrophenyl benzoates, have shown that reactions with primary amines proceed readily, confirming the feasibility of this transformation. koreascience.kr

NucleophileReagent ExampleProduct
Amine Butylamine (CH₃(CH₂)₃NH₂)2-(Butylamino)-4-nitrophenylboronic acid
Alkoxide Sodium Methoxide (NaOCH₃)2-Methoxy-4-nitrophenylboronic acid
Thiolate Sodium Thiophenoxide (NaSPh)2-(Phenylthio)-4-nitrophenylboronic acid
Hydroxide Sodium Hydroxide (NaOH)2-Hydroxy-4-nitrophenylboronic acid

Mechanistic Insights and Computational Chemistry Studies of 2 Chloro 4 Nitrophenylboronic Acid

Theoretical Investigations of Reaction Mechanisms and Intermediates

Theoretical studies are fundamental to visualizing the transient species and energy landscapes that define a chemical reaction. For boronic acids, these investigations often focus on their participation in catalytic cycles, such as the widely used Suzuki-Miyaura cross-coupling reaction.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate modeling of molecular geometries and electronic structures. biointerfaceresearch.com While specific DFT studies exclusively targeting 2-Chloro-4-nitrophenylboronic acid are not extensively documented in the literature, a wealth of research on related substituted phenylboronic acids and their palladium complexes provides a robust framework for understanding its behavior.

DFT calculations are crucial for investigating the mechanism of boronate ester formation and the subsequent steps in catalytic cycles. For instance, in palladium-catalyzed reactions, DFT can model the hydrolysis mechanism of palladium complexes, a key step that often precedes binding to the biological or chemical target. nih.gov Studies on various palladium(II) complexes with nitrogen-donor ligands have successfully used DFT to explore hydrolysis reaction mechanisms and kinetics, providing insights into their potential energy surfaces. biointerfaceresearch.comnih.gov Computational methods like the non-covalent interaction (NCI) plot index and quantum theory of atoms in molecules (QTAIM) analysis are also employed to study the non-covalent interactions within palladium complexes, which are critical for their stability and reactivity. uwa.edu.au

In the context of boronic acids themselves, DFT studies on compounds like 2-fluorophenylboronic acid have been used to analyze conformational preferences and the stabilizing effects of intramolecular hydrogen bonds (e.g., nF→σ*OH interactions). beilstein-journals.org These foundational studies on analogous molecules are instrumental in predicting how this compound would form boronate esters and interact with transition metal catalysts like palladium.

The mechanism of the Suzuki-Miyaura cross-coupling, a key reaction for boronic acids, proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Computational chemistry plays a vital role in mapping the energy profiles of these steps and identifying the transition states. The oxidative addition of an aryl halide to a Pd(0) complex is often the rate-determining step in the catalytic cycle. libretexts.org

Boronic acid transition state inhibitors (BATSIs) are designed to mimic the tetrahedral transition state of reactions, such as those in enzyme-catalyzed hydrolysis. nih.govresearchgate.netnih.gov Molecular docking and modeling of these inhibitors in enzyme active sites reveal that the boronic acid's boron atom forms a tetrahedral adduct with catalytic residues (like serine), stabilized by a network of hydrogen bonds. nih.govnih.gov These studies highlight the ability of the boronic acid moiety to form stable transition-state-like structures, a feature that is central to its role in catalytic cycles. The exploration of these transition states via computational methods allows for a detailed understanding of the reaction energetics and the factors that influence reaction rates.

Kinetic Studies on Reaction Rates and Rate-Determining Steps

While specific kinetic data for reactions of this compound is limited, studies on closely related substrates, such as 2-chloro-4-nitrophenyl benzoates, offer significant insights. In the aminolysis of 2-chloro-4-nitrophenyl X-substituted-benzoates, second-order rate constants have been measured spectrophotometrically. A downward-curving Brønsted-type plot for these reactions is interpreted as evidence for a stepwise mechanism involving a change in the rate-determining step.

This change in the RDS is a common feature in nucleophilic substitution reactions. For example, in the reactions of 4-chloro-2-nitrophenyl X-substituted-benzoates with cyclic secondary amines, the RDS can shift from the second step (breakdown of the tetrahedral intermediate, governed by k₂) to the first step (nucleophilic attack, governed by k₁) as the basicity of the attacking amine increases.

The following table presents kinetic data for the reaction of various primary amines with 2-chloro-4-nitrophenyl benzoate (B1203000), illustrating the influence of the nucleophile on the reaction rate.

NucleophilepKakN (M-1s-1)
Hydrazine8.210.955
Glycylglycine8.170.0135
Glycine ethyl ester7.800.00708
β-Alanine ethyl ester9.130.120
n-Butylamine10.70.813

This interactive table is based on data for the aminolysis of 2-chloro-4-nitrophenyl benzoate in 80 mol % H₂O/20 mol % DMSO at 25.0°C. The data illustrates how nucleophile basicity (pKa) and structure influence the second-order rate constant (kN).

Elucidation of Electronic and Steric Effects of Substituents on Reactivity and Selectivity

The reactivity and selectivity of this compound are heavily influenced by the electronic and steric properties of its chloro and nitro substituents.

Electronic Effects:

Nitro Group (-NO₂): The para-nitro group is a strong electron-withdrawing group due to both its negative inductive effect (-I) and its powerful negative resonance effect (-R). This withdrawal of electron density makes the aromatic ring electron-deficient (electrophilic). In the context of Suzuki-Miyaura coupling, electron-withdrawing groups on the arylboronic acid can facilitate the transmetalation step. yonedalabs.com Conversely, in reactions where the phenylboronic acid acts as an electrophile, the nitro group significantly activates the ring toward nucleophilic attack.

Steric Effects: The chloro substituent at the ortho position exerts a significant steric effect. In some systems, such as 4,6-dichloro-5-nitrobenzofuroxan, the presence of two chlorine atoms flanking a nitro group forces the nitro group to twist out of the plane of the carbocyclic ring. mdpi.com This loss of planarity reduces the nitro group's electron-withdrawing resonance effect, thereby lowering its ability to activate the ring for nucleophilic substitution. mdpi.com A similar steric interaction between the ortho-chloro group and the boronic acid moiety in this compound is expected, potentially influencing the dihedral angle between the phenyl ring and the C-B bond and modulating the compound's reactivity.

Computational Modeling of Molecular Interactions and Conformational Analysis

Computational modeling, particularly using DFT, is an invaluable tool for analyzing the three-dimensional structure and conformational flexibility of molecules like this compound. Such analyses for substituted phenylboronic acids typically focus on the rotational barriers around the C-B and B-O bonds.

Studies on chlorophenylboronic acid isomers (ortho-, meta-, and para-) have used DFT to perform Potential Energy Surface (PES) scans and identify stable conformers. nih.gov The rotation of the hydroxyl groups of the boronic acid moiety gives rise to different conformers, commonly labeled anti-syn, anti-anti, and syn-syn. nih.gov For all chlorophenylboronic acid isomers, the anti-syn conformer was found to be the most stable. nih.gov

The following table summarizes the relative stabilities of these conformers for ortho-, meta-, and para-chlorophenylboronic acid, as calculated at the B3LYP/6-311++G(d,p) level of theory.

CompoundConformerRelative Stability (kcal/mol)
o-Chlorophenylboronic acidanti-syn0.00
anti-anti4.66
syn-syn6.76
m-Chlorophenylboronic acidanti-syn0.00
anti-anti3.98
syn-syn1.51
p-Chlorophenylboronic acidanti-syn0.00
anti-anti4.10
syn-syn1.44

This interactive table shows the calculated energy differences between conformers of chlorophenylboronic acid isomers, indicating the preference for the anti-syn conformation. nih.gov

Furthermore, computational analysis of 2-substituted phenylboranes reveals the importance of intramolecular interactions, such as hydrogen bonds (e.g., OH···F) and electron donation from a substituent's lone pair to the empty p-orbital of the boron atom. beilstein-journals.orgnih.govresearchgate.net For this compound, similar modeling would elucidate the preferred conformation by balancing the steric hindrance from the ortho-chloro group against potential intramolecular interactions and the stabilizing resonance between the phenyl ring and the boronic acid's empty p-orbital.

Advanced Applications of 2 Chloro 4 Nitrophenylboronic Acid in Chemical Research

Building Blocks for Complex Organic Synthesis

2-Chloro-4-nitrophenylboronic acid is a versatile building block in modern organic synthesis, providing chemists with a valuable tool for constructing complex molecular architectures. Its utility stems from the presence of three key functional groups on a stable phenyl ring: a boronic acid moiety, a chloro substituent, and a nitro group. The boronic acid group is paramount for its role in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling. The electron-withdrawing nature of the nitro and chloro groups modifies the reactivity of the phenyl ring and the boronic acid, offering unique electronic properties that can be exploited in various synthetic strategies.

Access to Biaryl Compounds for Diverse Applications

The primary application of this compound in complex synthesis is its role as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. libretexts.orgwikipedia.org This reaction is one of the most powerful and widely used methods for creating a carbon-carbon single bond between two aromatic rings, yielding biaryl or substituted biphenyl structures. libretexts.orgwikipedia.orgorganic-chemistry.org These biaryl motifs are prevalent in pharmaceuticals, advanced materials, and agrochemicals.

In a typical Suzuki-Miyaura coupling, this compound reacts with an aryl halide (such as an aryl bromide or iodide) in the presence of a palladium catalyst and a base. nrochemistry.comharvard.edu The reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The presence of the chloro and nitro substituents on the boronic acid's phenyl ring can influence the reaction kinetics and efficiency, and these groups are carried into the final biaryl product, providing sites for further functionalization. The versatility of the Suzuki-Miyaura reaction allows for the synthesis of a vast array of functionalized biaryl compounds under relatively mild conditions. organic-chemistry.org

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling
ComponentExample
Aryl HalideAryl bromide, Aryl iodide, Aryl triflate
Boronic AcidThis compound
CatalystPd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with a phosphine (B1218219) ligand
BaseNa₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄
SolventToluene (B28343), Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), often with water
TemperatureRoom temperature to 100 °C

Synthesis of Pharmaceutical Intermediates and Lead Compounds

Boronic acids and their derivatives are crucial intermediates in the pharmaceutical industry for the synthesis of Active Pharmaceutical Ingredients (APIs). nih.gov this compound serves as a sophisticated building block, enabling the assembly of complex molecules designed to interact with biological targets. nih.gov The specific substitution pattern—a chloro group at position 2 and a nitro group at position 4—provides a distinct electronic and steric profile that can be essential for a compound's pharmacological activity.

The nitro group is a versatile functional group in medicinal chemistry. researchgate.netmdpi.com It is a strong electron-withdrawing group and can participate in hydrogen bonding, which can enhance the binding of a molecule to a protein or enzyme. researchgate.netmdpi.com Furthermore, the nitro group can be chemically reduced to an amine, providing a reactive handle for introducing further molecular diversity, a common strategy in the development of lead compounds. Organoboron compounds are extensively used as intermediates in a wide range of organic chemistry reactions. nih.gov

Precursors for Agrochemicals

The development of new agrochemicals, such as fungicides, herbicides, and pesticides, often relies on the synthesis of novel, highly functionalized organic molecules. evonik.com Boronic acids have been identified as important building blocks in this field. nih.gov For example, 4-chlorophenylboronic acid is a key intermediate in the synthesis of the commercial fungicide Boscalid. nih.gov

Given this precedent, this compound represents a promising precursor for new agrochemical agents. The presence of both a chloro and a nitro group on the aromatic ring is significant, as these functionalities are common in bioactive molecules used in crop protection. mdpi.comresearchgate.net The nitro group, in particular, is a known pharmacophore in many biologically active compounds and can be essential for their mode of action. mdpi.com Synthetic routes utilizing this boronic acid could lead to novel compounds with enhanced efficacy or new modes of action against agricultural pests and diseases.

Construction of Advanced Materials and Polymers

Phenylboronic acid and its derivatives are increasingly being used in materials science for the construction of advanced, functional polymers. nih.gov These polymers often exhibit stimuli-responsive behavior, meaning their properties can change in response to external factors like pH or the presence of specific molecules. nih.govrsc.org A primary application is in the development of glucose-responsive materials for biomedical applications, such as self-regulating insulin delivery systems. rsc.orgjapsonline.com

This compound can be incorporated as a monomer into polymer chains through various polymerization techniques. acs.org The boronic acid moiety can form reversible covalent bonds with diols, which is the basis for its use in sensing and responsive materials. nih.govjapsonline.com The chloro and nitro groups would impart specific electronic properties to the resulting polymer, potentially influencing its conductivity, optical properties, or stability. These functional polymers could find applications in sensors, drug delivery platforms, and tissue engineering scaffolds. nih.gov

Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are fundamental structural motifs in a vast number of pharmaceuticals and biologically active molecules. researchgate.netmdpi.com Boronic acids have emerged as versatile reagents for the synthesis of these important scaffolds. rsc.orgaablocks.com

While the Suzuki-Miyaura coupling is its most common application, this compound can also participate in other types of reactions to form heterocyclic systems. For example, functionalized arylboronic acids can undergo cyclocondensation reactions with various partners to create fused ring systems. aablocks.com Additionally, the nitro group on the phenyl ring is a highly valuable precursor for forming nitrogen-containing heterocycles. nih.gov It can be reduced to an amino group, which can then be used as a nucleophile to build rings through intramolecular or intermolecular cyclization reactions. This dual functionality makes this compound a strategic starting material for accessing diverse heterocyclic libraries for drug discovery. researchgate.net

Contributions to Medicinal Chemistry and Biological Probe Development

Beyond its role as a synthetic building block, the inherent chemical properties of this compound make it relevant to medicinal chemistry and the design of biological probes. The boronic acid functional group itself has unique interactions with biological systems, while the nitro group can be exploited for specific targeting and detection strategies.

The boronic acid moiety can form reversible covalent bonds with diols, a feature present in many biological molecules like carbohydrates and certain amino acid residues in proteins. nih.gov This property is the basis for the mechanism of action of drugs like the proteasome inhibitor bortezomib and has led to the development of boronic acid-based sensors and therapeutics. nih.gov

A significant application in this area is the development of fluorescent or luminescent probes for detecting reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻). frontiersin.orgnih.govbohrium.com These reactive species are involved in a wide range of physiological and pathological processes, and their detection is crucial for understanding disease mechanisms. frontiersin.orgnih.gov Boronate-based probes work via an oxidative deboronation mechanism; the boronic acid is oxidized by the ROS to a corresponding phenol, a reaction that triggers a change in the probe's fluorescence or luminescence. frontiersin.org The rate of this reaction is highly dependent on the electronic nature of the arylboronic acid. The electron-withdrawing chloro and nitro groups on this compound would modulate the reactivity of the boronic acid center, allowing for the fine-tuning of a probe's sensitivity and selectivity towards different ROS. nih.gov The nitro group itself is often incorporated into drug design and can be essential for a molecule's biological activity or its role as a prodrug that becomes active after metabolic reduction in the body. mdpi.comsvedbergopen.comacs.org

Table 2: Chemical Compounds Mentioned
Compound Name
This compound
Aryl bromide
Aryl iodide
Aryl triflate
Palladium
Tetrahydrofuran (THF)
Dimethylformamide (DMF)
4-chlorophenylboronic acid
Boscalid
Hydrogen peroxide
Peroxynitrite
Bortezomib

Catalysis and Reaction Promotion in Organic Transformations

Arylboronic acids are recognized not only for their role in cross-coupling reactions but also as effective and environmentally benign organocatalysts for various organic transformations.

The synthesis of 2-amino-4H-chromenes, a class of heterocyclic compounds with significant biological activities, can be achieved through a one-pot, three-component reaction of an aldehyde, a phenol, and malononitrile. nih.govcbijournal.com Research has demonstrated that arylboronic acids can serve as efficient, green catalysts for this transformation. cbijournal.com Specifically, 3-nitrophenylboronic acid has been successfully employed to catalyze the synthesis of a variety of 2-amino-4H-chromene derivatives in excellent yields under mild, ambient temperature conditions. nih.govcbijournal.com The boronic acid is thought to act as a Lewis acid to activate the aldehyde component, facilitating the initial Knoevenagel condensation step. Although the catalytic activity of the specific isomer this compound has not been detailed in this context, the proven efficacy of a closely related isomer highlights the potential of this class of compounds as catalysts.

Table 2: Synthesis of 2-amino-4H-chromenes Catalyzed by 3-Nitrophenylboronic Acid

EntryAldehydePhenolProduct Yield (%)
1BenzaldehydePhenol94
24-ChlorobenzaldehydePhenol96
34-NitrobenzaldehydePhenol98
44-MethoxybenzaldehydePhenol92
5Benzaldehyde2-Naphthol95

Data extracted from a study on the catalytic application of 3-nitrophenylboronic acid, a related isomer. cbijournal.com The reaction involves the condensation of an aromatic aldehyde, a phenol, and malononitrile in ethanol at room temperature.

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. sigmaaldrich.com Chiral boron-based Lewis acids are powerful catalysts for a wide range of asymmetric transformations. nih.gov These catalysts are often designed by combining a boron source with a chiral ligand, such as a derivative of BINOL (1,1'-Bi-2-naphthol). The chiral ligand creates an asymmetric environment around the Lewis acidic boron center, which then activates a substrate and directs the approach of a nucleophile to achieve high enantioselectivity.

While this compound is not itself chiral, it can serve as a precursor or a component in the design of more complex chiral catalysts. For instance, it could be used in conjunction with chiral phosphoric acids (CPAs) or other chiral ligands. The interaction between the boronic acid and the chiral catalyst can generate a highly organized transition state that leads to enantiomerically enriched products. nih.gov However, specific examples detailing the use of this compound in the design of chiral catalysts or its direct role in asymmetric synthesis are not yet widely reported.

Derivatization and Structure Reactivity Relationship Studies of 2 Chloro 4 Nitrophenylboronic Acid Analogues

Synthesis and Reactivity Profiles of Functionalized Derivatives

The functionalization of the 2-chloro-4-nitrophenylboronic acid scaffold is primarily achieved through reactions that utilize the boronic acid moiety as a reactive handle, most notably the Suzuki-Miyaura cross-coupling reaction. In this context, the parent molecule serves as a key building block, which is coupled with various aryl or heteroaryl halides to produce a diverse range of functionalized biaryl derivatives. This approach allows for the introduction of a vast array of substituents and functional groups, leading to compounds with tailored electronic, steric, and physicochemical properties.

The reactivity of this compound in these coupling reactions is significantly influenced by its substitution pattern. The presence of two electron-withdrawing groups—the chloro and nitro groups—decreases the nucleophilicity of the boronic acid. This can necessitate more forcing reaction conditions, such as longer reaction times or the use of highly active palladium catalyst systems, to achieve efficient coupling, especially with electron-deficient coupling partners. researchgate.net

Derivatization can also occur at the nitro group of the coupled products. For instance, the reduction of the nitro group to an amine provides a new functional handle for further synthetic transformations, such as amide bond formation. This sequential approach—Suzuki coupling followed by modification of the nitro group—expands the diversity of accessible derivatives. The synthesis of N-terminal peptidic boronic acids, for example, often involves multi-step sequences including amidation and deprotection steps to yield the final functionalized molecule. vt.edu

Comparative Analysis with Related Arylboronic Acids

The reactivity of this compound is best understood through comparison with its isomers and related arylboronic acids. The specific placement of the chloro and nitro substituents has a profound impact on the molecule's chemical behavior.

Influence of Chlorine and Nitro Group Position on Reactivity (e.g., comparison with 2-chloro-5-nitrophenylboronic acid, 4-nitrophenylboronic acid, 2-nitrophenylboronic acid)

The positional arrangement of the electron-withdrawing chloro and nitro groups is a key determinant of reactivity.

This compound vs. 2-chloro-5-nitrophenylboronic acid : In this compound, the nitro group is at the para-position relative to the boronic acid, while in the 5-nitro isomer, it is at the meta-position. A para-nitro group exerts a strong electron-withdrawing effect through both resonance and induction, significantly deactivating the ring towards electrophilic attack and reducing the nucleophilicity of the boronic acid. In the meta position, the nitro group's electron-withdrawing influence is primarily inductive, which is generally a weaker effect than resonance. Consequently, this compound is expected to be less reactive in nucleophilic-type reactions like the transmetalation step of the Suzuki-Miyaura coupling compared to its 2-chloro-5-nitro counterpart. researchgate.netchembk.com

Comparison with 4-nitrophenylboronic acid and 2-nitrophenylboronic acid : The addition of a chlorine atom at the ortho position introduces significant steric hindrance and an additional inductive electron-withdrawing effect.

4-Nitrophenylboronic acid : This compound lacks the ortho-chloro substituent. While the para-nitro group makes it an electron-deficient boronic acid, the absence of steric shielding around the boronic acid moiety can lead to faster reaction rates in Suzuki couplings compared to this compound, assuming steric bulk on the coupling partner is not the limiting factor. sigmaaldrich.comyoutube.com

2-Nitrophenylboronic acid : Here, the nitro group is in the ortho position. Like the ortho-chloro group, an ortho-nitro group introduces steric hindrance. Both 2-nitrophenylboronic acid and this compound are considered sterically hindered and electronically deactivated, often requiring carefully optimized conditions for successful cross-coupling. youtube.com The nitration of phenylboronic acid itself often yields a mixture of ortho and meta isomers, with the para isomer being a minor product, underscoring the electronic deactivation of the ortho and para positions by the boronic acid group itself. mdpi.comvaia.com

Exploration of Electronic Effects and Steric Hindrance from Substituents

The reactivity of this compound is a direct consequence of the combined electronic and steric properties of its substituents.

Electronic Effects : The nitro group at the para-position is a powerful electron-withdrawing group (-M, -I). It deactivates the aromatic ring by pulling electron density away, which has several consequences. It increases the Lewis acidity of the boron center but decreases the rate of transmetalation in the Suzuki-Miyaura catalytic cycle, as this step involves the transfer of the aryl group from the boron to the palladium center, a process favored by more nucleophilic (electron-rich) aryl groups. nih.govmdpi.com The chlorine atom at the ortho-position also contributes an inductive electron-withdrawing effect (-I), further deactivating the ring.

Steric Hindrance : An ortho-substituent, regardless of its electronic nature, creates steric bulk around the boronic acid functional group. vt.edu This steric hindrance can impede the approach of the palladium catalyst complex, slowing down the oxidative addition and/or transmetalation steps in cross-coupling reactions. sigmaaldrich.comvaia.com In the case of this compound, the ortho-chloro group acts as a steric shield, which can make it less reactive than its para-substituted counterparts that lack this steric impediment. This effect is often exploited to control selectivity in reactions. rsc.org The combination of strong electronic deactivation and significant steric hindrance makes this compound a challenging but useful substrate, allowing for selective reactions under specific conditions.

Rational Design of Boronic Acid Derivatives for Targeted Applications

The principles gleaned from structure-reactivity studies of this compound and its analogues can be harnessed for the rational design of new derivatives with specific, targeted applications. By strategically modifying the substitution pattern, chemists can fine-tune the properties of the molecule for various purposes, from organic synthesis to medicinal chemistry. researchgate.netbldpharm.com

For applications in organic synthesis , particularly as building blocks in cross-coupling reactions, the reactivity of the boronic acid can be modulated. For instance, if higher reactivity is desired, one might replace the strongly deactivating nitro group with a weaker electron-withdrawing group or even an electron-donating group. Conversely, the inherent stability and moderated reactivity of this compound can be advantageous in complex, multi-step syntheses where selective, controlled reactions are required. alchempharmtech.com The design of novel ligands for metal catalysts can also be informed by these principles, creating catalysts that are more effective for coupling sterically hindered or electronically challenging substrates. echemi.combldpharm.com

In medicinal chemistry , boronic acids are of growing interest due to their ability to form reversible covalent bonds with diols or the active site residues of enzymes. researchgate.netnih.gov The rational design of boronic acid-based inhibitors involves tailoring the molecule to fit a specific biological target. The phenyl ring of this compound can serve as a scaffold, where the chloro and nitro groups can be replaced by other functional groups designed to form specific hydrogen bonds, hydrophobic interactions, or other non-covalent interactions within a protein's binding pocket. By understanding the electronic and steric contributions of each substituent, derivatives can be designed with enhanced potency, selectivity, and improved pharmacokinetic properties for therapeutic applications. researchgate.net

Analytical and Characterization Techniques Employed in 2 Chloro 4 Nitrophenylboronic Acid Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the precise arrangement of atoms within the 2-Chloro-4-nitrophenylboronic acid molecule. By analyzing the interaction of the compound with electromagnetic radiation, detailed structural information can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the boron center of the molecule.

¹H NMR Spectroscopy: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the aromatic protons are expected to appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic ring, the nitro group, and the chlorine atom. The exact chemical shifts and coupling patterns (doublets and doublet of doublets) would be dictated by the substitution pattern on the phenyl ring. For comparison, the aromatic protons of the related compound 4-nitrophenyl boronic acid in d4-Methanol have been observed. acs.org The two B(OH)₂ protons of the boronic acid group would typically appear as a broad singlet, the chemical shift of which can be highly variable and dependent on the solvent and concentration.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbon atom attached to the boron (C-B) bond often shows a broader signal and its detection can sometimes be challenging. pdx.edu The chemical shifts of the aromatic carbons are influenced by the attached substituents (chloro, nitro, and boronic acid groups). Aromatic carbons typically resonate in the range of 110-150 ppm. libretexts.org The carbon bearing the nitro group and the carbon bearing the chlorine atom would be expected to be significantly deshielded and thus appear at the lower end of this range. For instance, in 2-chloro-4-nitrophenol, the aromatic carbons appear in the range of 115-150 ppm. avantorsciences.com Quaternary carbons, such as the ones attached to the chloro, nitro, and boronic acid groups, generally exhibit weaker signals in the ¹³C NMR spectrum. sigmaaldrich.com

¹¹B NMR Spectroscopy: Boron-11 NMR is specifically used to probe the environment of the boron atom. For boronic acids, the ¹¹B nucleus is typically sp² hybridized, and its chemical shift is sensitive to the electronic environment. The ¹¹B NMR spectrum of a phenylboronic acid typically shows a single, often broad, resonance in the range of +27 to +30 ppm in CDCl₃, relative to a BF₃·OEt₂ standard. pdx.edusdsu.edu The presence of electron-withdrawing groups, such as the nitro and chloro groups in this compound, is expected to shift the ¹¹B resonance downfield. sdsu.edu Solid-state ¹¹B NMR can also provide information about the local environment and intermolecular interactions of the boron atom in the crystal lattice. benchchem.com

NucleusTypical Chemical Shift Range (ppm)Expected Multiplicity for this compound
¹H7.0 - 8.5 (Aromatic), Variable (B(OH)₂)Doublets, Doublet of Doublets, Broad Singlet
¹³C110 - 150 (Aromatic)Multiple Singlets (some may be weak)
¹¹B+25 to +35Broad Singlet

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the boronic acid group (a broad band around 3300 cm⁻¹), the B-O stretch (around 1350 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and C=C stretches of the aromatic ring (in the 1600-1450 cm⁻¹ region). libretexts.org The strong asymmetric and symmetric stretching vibrations of the nitro group are expected to appear around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds with chromophoric groups like the nitro group exhibit characteristic absorption maxima in the UV-Vis region. For instance, the UV-Vis spectrum of 4-nitrophenyl boronic acid pinacol ester shows a strong absorption peak. chemicalbook.com 2-Chloro-4-nitrophenol, a related compound, is also known to absorb in the UV region. The presence of the nitro group and the extended conjugation in the phenyl ring of this compound would lead to distinct absorption bands, the positions and intensities of which can be useful for quantitative analysis.

Spectroscopic TechniqueKey Vibrations/TransitionsExpected Wavenumber (cm⁻¹)/Wavelength (nm)
Infrared (IR) O-H stretch (boronic acid)~3300 (broad)
Aromatic C-H stretch>3000
C=C stretch (aromatic)1600-1450
NO₂ stretch (asymmetric)~1520
NO₂ stretch (symmetric)~1340
B-O stretch~1350
C-Cl stretch800-600
UV-Vis π → π* transitionsTypically in the 200-400 nm range

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass with high precision, which in turn allows for the confirmation of the molecular formula. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a characteristic feature in the mass spectrum, with an [M+2]⁺ peak having about one-third the intensity of the molecular ion peak. Fragmentation patterns observed in the mass spectrum can provide further structural information.

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. For boronic acids, reversed-phase HPLC is a common method for purity analysis. waters.comnih.gov A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. The purity of a sample of this compound can be determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. A well-developed HPLC method should be able to separate the target compound from any starting materials, by-products, or degradation products. nih.gov

Chromatographic TechniqueTypical Stationary PhaseTypical Mobile PhasePurpose
HPLC C18 (Reversed-Phase)Acetonitrile/Water with acid modifierPurity assessment and quantification

Challenges and Future Directions in 2 Chloro 4 Nitrophenylboronic Acid Research

Development of More Efficient and Sustainable Synthetic Routes

The traditional methods for synthesizing substituted phenylboronic acids often involve multi-step procedures that may utilize hazardous reagents and generate significant waste. A primary challenge in the field is the development of more efficient and environmentally benign synthetic routes to 2-Chloro-4-nitrophenylboronic acid. Future research will likely focus on process intensification and the application of green chemistry principles to the synthesis of this and related compounds.

One promising avenue is the exploration of catalytic methods that minimize the use of stoichiometric reagents. For instance, methods for the synthesis of 2-nitrophenyl boronic acid have been developed that focus on high reaction selectivity and purity, which are key aspects of sustainable synthesis. The development of continuous flow processes is another area of active research, offering potential advantages in terms of safety, scalability, and efficiency. The goal is to devise synthetic pathways with a high atom economy, reduced E-factor (environmental factor), and a favorable Process Mass Intensity (PMI), which are key metrics in assessing the greenness of a chemical process.

Future synthetic strategies may also explore the use of alternative energy sources, such as microwave or infrared irradiation, which have been shown to significantly reduce reaction times and energy consumption in the synthesis of other boron-containing compounds. The ultimate aim is to create a synthetic protocol that is not only high-yielding and cost-effective but also aligns with the principles of sustainable chemistry.

Expansion of Catalytic Applications beyond Established Cross-Couplings

While this compound and its derivatives are well-established reagents in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, a significant future direction lies in expanding their catalytic utility. The electron-withdrawing nature of the nitro and chloro substituents can influence the electronic properties of the boronic acid, potentially opening up novel catalytic applications.

Researchers are exploring the use of boronic acids in a wider range of transformations. For example, recent studies have demonstrated the utility of organophosphorus catalysts in the reductive C–N cross-coupling of nitroalkanes with arylboronic acids, showcasing the potential for boronic acids to participate in reactions beyond traditional C-C bond formation. Investigating the reactivity of this compound in such novel catalytic cycles could lead to the development of new methods for the synthesis of complex nitrogen-containing molecules.

Furthermore, the potential for this compound to act as a ligand or co-catalyst in various transition-metal-catalyzed reactions remains largely unexplored. Its unique electronic and steric properties could be harnessed to modulate the activity and selectivity of catalytic systems for reactions such as C-H activation, amination, or etherification. The development of such applications would significantly broaden the synthetic utility of this compound.

Integration of Green Chemistry Principles in Synthesis and Application

The integration of green chemistry principles is a recurring theme that permeates all aspects of modern chemical research. For this compound, this involves a holistic approach that considers the entire lifecycle of the compound, from its synthesis to its final application and disposal. A key focus is the reduction or elimination of hazardous substances and the minimization of waste generation.

In the context of synthesis, this translates to the use of safer solvents, renewable feedstocks where possible, and catalytic rather than stoichiometric reagents. The environmental impact of boric acid production itself is also a consideration, with life cycle assessments highlighting the need for more sustainable extraction and processing methods. The ultimate degradation of boronic acids in the environment to the relatively benign boric acid is a favorable characteristic from a green chemistry perspective.

Green Chemistry PrincipleApplication in this compound Research
PreventionDesigning synthetic routes that minimize waste generation.
Atom EconomyMaximizing the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical SynthesesUsing and generating substances that possess little or no toxicity.
Designing Safer ChemicalsDeveloping derivatives with improved efficacy and reduced toxicity.
Safer Solvents and AuxiliariesUtilizing water or other green solvents in synthesis and applications.
Design for Energy EfficiencyEmploying energy-efficient methods like microwave-assisted synthesis.
Use of Renewable FeedstocksExploring bio-based starting materials where feasible.
Reduce DerivativesMinimizing the use of protecting groups to reduce synthetic steps and waste.
CatalysisEmploying catalytic reagents in preference to stoichiometric ones.
Design for DegradationLeveraging the eventual degradation of boronic acids to boric acid.
Real-time analysis for Pollution PreventionDeveloping in-process monitoring to prevent the formation of hazardous substances.
Inherently Safer Chemistry for Accident PreventionChoosing substances and reaction conditions that minimize the potential for accidents.

Exploration of Novel Biological and Materials Science Applications

The unique structural features of this compound, namely the presence of chloro, nitro, and boronic acid functionalities, suggest a wide range of potential applications in both biological and materials science domains that are yet to be fully explored.

In the realm of medicinal chemistry, the boronic acid moiety is a known pharmacophore that can interact with biological targets. The nitro and chloro substituents can modulate the compound's lipophilicity, electronic properties, and potential for specific interactions, making its derivatives interesting candidates for drug discovery. For instance, derivatives of 4-chloro-3-nitrophenylthiourea have demonstrated antimicrobial and cytotoxic activities. The antimicrobial properties of other nitroaromatic derivatives have also been noted. Future research could focus on synthesizing and screening a library of compounds derived from this compound for various biological activities, including as enzyme inhibitors or antimicrobial agents.

In materials science, phenylboronic acids are utilized for their ability to form reversible covalent bonds with diols, leading to applications in sensors, drug delivery systems, and self-healing materials. The specific substitution pattern of this compound could be exploited to create functionalized polymers and nanoparticles with tailored properties. For example, phenylboronic acid-functionalized magnetic nanoparticles have been developed for enzyme assays. The incorporation of this particular boronic acid into such systems could lead to new materials for selective capture and sensing applications. Further research into the synthesis of polymers and hybrid materials incorporating this building block is a promising avenue for future exploration.

Potential Application AreaResearch Focus
**Biological Applications

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2-Chloro-4-nitrophenylboronic acid?

  • Synthesis : A common approach involves Suzuki-Miyaura cross-coupling reactions, where a halogenated aromatic precursor (e.g., 2-chloro-4-nitrobenzene) reacts with a boronic acid derivative. Alternative routes include nitration of chlorophenylboronic acid precursors under controlled acidic conditions.
  • Characterization :

  • NMR Spectroscopy : 1H^1H and 11B^{11}B NMR confirm boronic acid functionality and substituent positions. For example, 11B^{11}B NMR typically shows a peak near 30 ppm for arylboronic acids.
  • X-ray Crystallography : Tools like SHELX (for refinement) and ORTEP-3 (for visualization) resolve molecular geometry and confirm nitro and chloro group orientations .
  • Elemental Analysis : Verify purity via combustion analysis (C, H, N) and ICP-MS for boron content.

Q. What safety precautions are critical when handling this compound?

  • Hazard Profile : Classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Use PPE (gloves, goggles, N95 masks) and work in a fume hood .
  • Storage : Store at 0–6°C in airtight containers to prevent boronic acid dehydration. Avoid prolonged exposure to moisture, which can form boroxines .

Advanced Research Questions

Q. How does the electronic effect of the nitro and chloro substituents influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The nitro group (strong electron-withdrawing) reduces electron density at the boron center, slowing transmetalation in Suzuki reactions. The chloro group (moderately electron-withdrawing) further stabilizes the boronate intermediate.
  • Optimization : Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance reaction rates. Kinetic data for analogous compounds suggest pseudo-first-order dependence on catalyst concentration .

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Data Collection : High-resolution X-ray diffraction (λ = 0.710–1.541 Å) at low temperatures (100 K) minimizes thermal motion artifacts.
  • Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., B–O distances: 1.35–1.40 Å) .
  • Case Study : For 4-chloro-2-fluorophenylboronic acid, crystallography confirmed planar geometry and dihedral angles between substituents (e.g., 15–20° for nitro groups) .

Q. How should researchers address contradictions in reported solubility data for this compound?

  • Methodological Review :

  • Solvent Variability : Solubility in DMSO (25 mM) vs. methanol (<5 mM) may reflect solvent polarity and hydrogen-bonding capacity.
  • Purity Impact : Commercial samples (e.g., >97% purity by HPLC) reduce confounding by boroxine impurities .
    • Experimental Design : Conduct parallel solubility tests using USP-grade solvents and quantify via UV-Vis (λ = 260–280 nm for nitroaromatic absorbance).

Methodological Recommendations

  • Synthetic Reproducibility : Use anhydrous conditions and monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane).
  • Data Validation : Cross-reference crystallographic results with DFT calculations (e.g., Gaussian09) for bond-length validation .
  • Contradiction Mitigation : Publish raw data (e.g., NMR spectra, diffraction images) in supplementary materials for peer review.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Chloro-4-nitrophenylboronic acid
Reactant of Route 2
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2-Chloro-4-nitrophenylboronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.